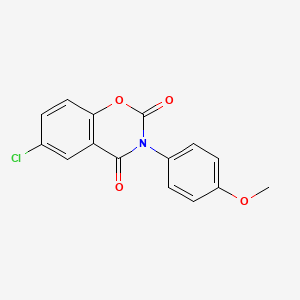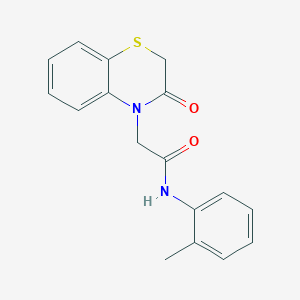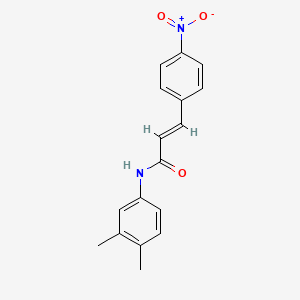
N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide, also known as DANA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DANA is a yellow crystalline powder that is soluble in organic solvents, and it is often used as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide involves the covalent modification of the active site of the enzyme. N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide contains a Michael acceptor group, which reacts with the nucleophilic residues in the active site of the enzyme. This covalent modification results in the irreversible inhibition of the enzyme.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects. Inhibition of acyltransferases by N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to affect lipid metabolism and protein acylation. N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has also been shown to inhibit the activity of other enzymes, including proteases and kinases. The inhibition of these enzymes by N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been used to study the role of these enzymes in various biological processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its ability to irreversibly inhibit the activity of enzymes. This allows for the study of the role of specific enzymes in various biological processes. However, one of the limitations of using N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide is its potential toxicity. N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide in scientific research. One area of research is the development of new inhibitors of acyltransferases based on the structure of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide. Another area of research is the study of the role of acyltransferases in various diseases, including cancer and metabolic disorders. Additionally, the use of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide in the study of other enzymes, including proteases and kinases, could lead to the development of new therapies for various diseases.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. The synthesis of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction between 3,4-dimethylphenylamine and 4-nitrocinnamic acid. N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been widely used in scientific research due to its ability to inhibit the activity of various enzymes. The mechanism of action of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide involves the covalent modification of the active site of the enzyme. N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has various biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for the use of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide in scientific research, including the development of new inhibitors of acyltransferases and the study of the role of acyltransferases in various diseases.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction between 3,4-dimethylphenylamine and 4-nitrocinnamic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been widely used in scientific research due to its ability to inhibit the activity of various enzymes. One of the primary uses of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide is in the study of the mechanism of action of acyltransferases. N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to be a potent inhibitor of acyltransferases, which are enzymes that are involved in the transfer of acyl groups from one molecule to another. The inhibition of acyltransferases by N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been used to study the role of these enzymes in various biological processes, including lipid metabolism and protein acylation.
properties
IUPAC Name |
(E)-N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-3-7-15(11-13(12)2)18-17(20)10-6-14-4-8-16(9-5-14)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHZDVRONJBODY-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

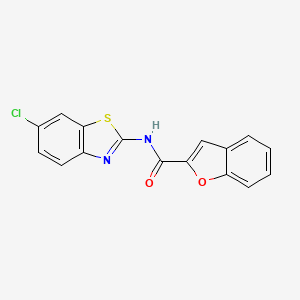
![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)
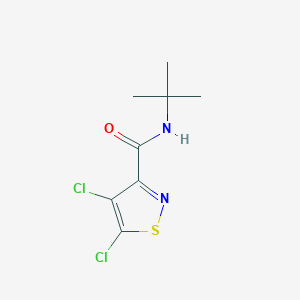
![1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5741368.png)
![4-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5741370.png)
![2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5741376.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)
![4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B5741403.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B5741413.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5741418.png)
